
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Übersicht
Beschreibung
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, also known as MPP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a sulfonated derivative of 1H-pyrazole and is known to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Wirkmechanismus
The exact mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is not fully understood. However, it has been suggested that 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid may exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, it also has some limitations, such as its low bioavailability and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid. One potential area of investigation is the development of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the use of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, or 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the future.
Eigenschaften
IUPAC Name |
5-(3-methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-16-14-20(17-8-4-2-5-9-17)24(23-16)18-12-13-21(22(15-18)29(25,26)27)28-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQZJUKDDPCEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
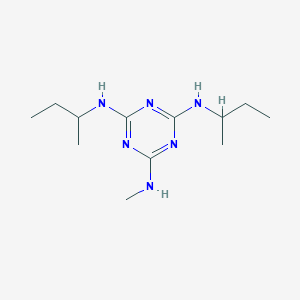
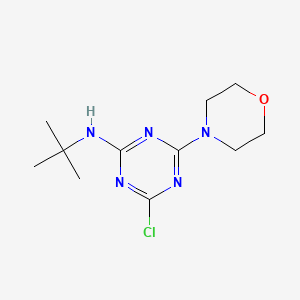
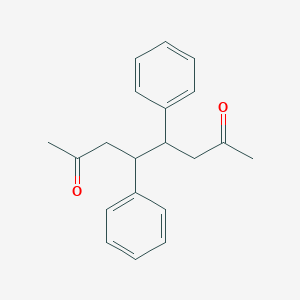
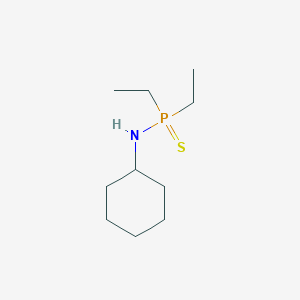
![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
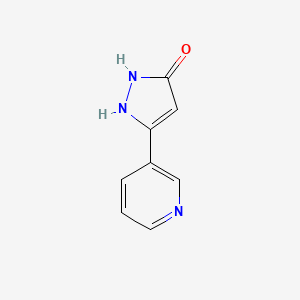
![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)
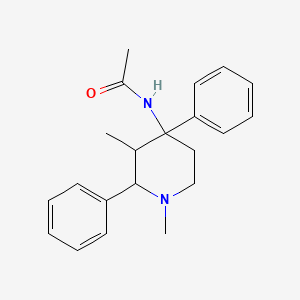

![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)
![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)